

# An In-Depth Technical Guide to Genetic Variants of the ACVR1C Gene

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Activin A Receptor Type 1C (ACVR1C), also known as ALK7, is a type I receptor in the transforming growth factor- $\beta$  (TGF- $\beta$ ) superfamily. This receptor plays a crucial role in a variety of biological processes by mediating signals from ligands such as Activin B, Activin AB, Nodal, and Growth/Differentiation Factor 3 (GDF3).[1] Dysregulation of ACVR1C signaling has been implicated in metabolic diseases, reproductive development, and cancer.[1] Recent large-scale genetic studies have identified several naturally occurring variants in the ACVR1C gene that are associated with significant effects on metabolic phenotypes, including body fat distribution and the risk of type 2 diabetes. This guide provides a comprehensive overview of these genetic variants, the underlying signaling pathways, and the experimental methodologies used to investigate their functional consequences.

## **ACVR1C Signaling Pathway**

ACVR1C functions as a serine/threonine kinase receptor. The canonical signaling pathway is initiated by the binding of a ligand to a type II receptor (e.g., ACVR2A or ACVR2B). This binding event recruits and phosphorylates the ACVR1C type I receptor, leading to the activation of its intracellular kinase domain. Activated ACVR1C then phosphorylates downstream effector proteins, primarily the SMAD proteins, SMAD2 and SMAD3. Phosphorylated SMAD2 and SMAD3 form a complex with SMAD4, which then translocates to the nucleus to regulate the



transcription of target genes.[1] This signaling cascade can influence a wide range of cellular processes, including cell proliferation, apoptosis, and differentiation.[1]



Click to download full resolution via product page

**Caption:** Canonical ACVR1C/SMAD signaling pathway.

# Genetic Variants of ACVR1C and their Phenotypic Associations

Genome-wide association studies (GWAS) and exome sequencing studies have identified several genetic variants within the ACVR1C gene that are associated with various metabolic traits. These variants, primarily missense mutations, have been shown to influence body fat distribution and confer protection against type 2 diabetes. The following tables summarize the key quantitative data for the most significant and functionally relevant ACVR1C variants.

Table 1: Key Missense Variants of ACVR1C Associated with Metabolic Phenotypes



| Variant ID<br>(rsID) | Amino<br>Acid<br>Change | Chromos<br>omal<br>Position<br>(GRCh38) | Allele<br>Frequenc<br>y<br>(gnoMAD<br>v2.1.1) | Phenotyp<br>ic<br>Associati<br>on                      | p-value     | Referenc<br>e |
|----------------------|-------------------------|-----------------------------------------|-----------------------------------------------|--------------------------------------------------------|-------------|---------------|
| rs7739637<br>48      | Asn150His               | chr2:157,5<br>95,513                    | 0.005<br>(European)                           | Reduced<br>Waist-to-<br>Hip Ratio<br>(adj. for<br>BMI) | 3.4 x 10-17 | [2]           |
| rs5618843<br>2       | lle195Thr               | chr2:157,5<br>95,648                    | 0.002<br>(European)                           | Reduced<br>Waist-to-<br>Hip Ratio<br>(adj. for<br>BMI) | 1.0 x 10-9  | [2]           |
| rs1459839<br>36      | lle482Val               | chr2:157,6<br>28,401                    | 0.07<br>(European)                            | Reduced<br>Waist-to-<br>Hip Ratio<br>(adj. for<br>BMI) | 1.6 x 10-5  | [2]           |

Table 2: Association of ACVR1C Variants with Type 2 Diabetes Risk

| Variant/Variant<br>Group                      | Odds Ratio (95%<br>CI) for Type 2<br>Diabetes | p-value     | Reference |
|-----------------------------------------------|-----------------------------------------------|-------------|-----------|
| Pooled analysis of four WHR-lowering variants | 0.70 (0.63 - 0.77)                            | 5.6 x 10-13 | [2]       |
| Carriers of predicted damaging variants       | 0.46 (0.27 - 0.81)                            | 0.006       | [2]       |



# Experimental Protocols for Investigating ACVR1C Variants

The functional characterization of ACVR1C genetic variants is essential to understand their molecular mechanisms and to validate them as potential drug targets. A combination of in vitro and in vivo experimental approaches is typically employed.

### **In Vitro Functional Assays**

1. Luciferase Reporter Assay for SMAD Signaling

This assay is used to quantify the effect of ACVR1C variants on the transcriptional activity of the SMAD pathway.

Principle: A luciferase reporter construct containing SMAD-binding elements (SBEs)
upstream of the luciferase gene is co-transfected with a plasmid expressing either wild-type
or a variant form of ACVR1C into a suitable cell line (e.g., HEK293T). Upon stimulation with
an ACVR1C ligand (e.g., Activin B), the activation of the SMAD pathway leads to the
expression of luciferase, which can be quantified by measuring luminescence.

#### Protocol:

- Cell Culture and Transfection: Plate HEK293T cells in a 96-well plate. Co-transfect the
  cells with the SBE-luciferase reporter plasmid, a Renilla luciferase control plasmid (for
  normalization), and the ACVR1C expression plasmid (wild-type or variant).
- Ligand Stimulation: After 24-48 hours, starve the cells in a serum-free medium for 4-6 hours, and then stimulate with varying concentrations of recombinant Activin B for 16-24 hours.
- Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity.
   Compare the dose-response curves of the variant ACVR1C to the wild-type to determine any gain or loss of function.



#### 2. Western Blotting for SMAD Phosphorylation

This method directly assesses the activation of the SMAD pathway by detecting the phosphorylation of SMAD2/3.

 Principle: Cells expressing wild-type or variant ACVR1C are stimulated with a ligand, and the cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated SMAD2/3.

#### Protocol:

- Cell Culture and Stimulation: Culture cells expressing the ACVR1C constructs to 80-90% confluency. Starve the cells and then stimulate with Activin B for a short period (e.g., 30-60 minutes).
- Protein Extraction and Quantification: Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors. Quantify the total protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Immunodetection: Block the membrane and incubate with a primary antibody against phospho-SMAD2/3. Subsequently, incubate with a horseradish peroxidase (HRP)conjugated secondary antibody.
- Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with an antibody against total SMAD2/3 for normalization. Quantify the band intensities to determine the ratio of phosphorylated to total SMAD2/3.

## In Vivo Analysis using Mouse Models

Genetically engineered mouse models are invaluable for studying the physiological effects of ACVR1C variants in a whole-organism context.

1. Generation of Knock-in Mouse Models:



- Methodology: CRISPR/Cas9-mediated genome editing can be used to introduce specific human ACVR1C variants into the corresponding mouse Acvr1c locus. This creates a more physiologically relevant model than traditional transgenesis.
- 2. Metabolic Phenotyping:
- Body Composition Analysis: Dual-energy X-ray absorptiometry (DEXA) is used to measure fat mass, lean mass, and bone mineral density.
- Glucose and Insulin Tolerance Tests (GTT and ITT): These tests are performed to assess glucose homeostasis and insulin sensitivity.
  - GTT: Following an overnight fast, mice are administered an intraperitoneal (IP) or oral gavage of glucose, and blood glucose levels are measured at various time points.
  - ITT: Following a shorter fast, mice are injected with insulin, and blood glucose levels are monitored over time.
- Energy Expenditure Measurement: Indirect calorimetry is used to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and the respiratory exchange ratio (RER) to assess metabolic rate and fuel utilization.







Click to download full resolution via product page

**Caption:** Experimental workflow for studying ACVR1C variants.

### **Conclusion and Future Directions**

The identification of naturally occurring loss-of-function variants in ACVR1C that are associated with a favorable metabolic profile has positioned this receptor as a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. The experimental approaches outlined in this guide provide a framework for the continued investigation of ACVR1C genetics and biology. Future research should focus on elucidating the full spectrum of ACVR1C's physiological roles, identifying additional genetic variants with functional consequences, and developing selective pharmacological modulators of ACVR1C activity. A deeper understanding of the tissue-specific functions of ACVR1C will be critical for the development of safe and effective therapies targeting this pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ACVR1C/SMAD2 signaling promotes invasion and growth in retinoblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. LucFlow: A method to measure Luciferase reporter expression in single cells | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Genetic Variants of the ACVR1C Gene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000111#investigating-the-genetic-variants-of-the-acvr1c-gene]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com